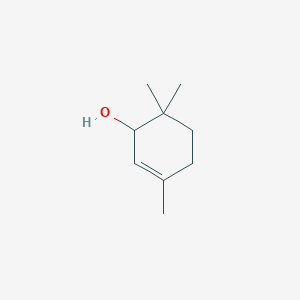![molecular formula C16H32I2Si4 B14452738 {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 75405-19-5](/img/structure/B14452738.png)
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) is a chemical compound with the molecular formula C16H32I2Si4 It is known for its unique structure, which includes a phenyl group bonded to a silicon atom, which is further bonded to three trimethylsilyl groups and two iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of phenylsilane derivatives with iodine and trimethylsilyl reagents. One common method includes the reaction of phenylsilane with iodine in the presence of a catalyst, followed by the addition of trimethylsilyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silyl hydrides. Substitution reactions can lead to the formation of various substituted phenylsilane derivatives.
Applications De Recherche Scientifique
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of {[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and silicon centers. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound may interact with oxidizing agents to form silanol derivatives, while in substitution reactions, the iodine atoms can be replaced by other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: A simpler compound with a phenyl group bonded to a silicon atom.
Trimethylsilyl chloride: A reagent commonly used in the synthesis of organosilicon compounds.
Diiodophenylsilane: A compound with a similar structure but without the trimethylsilyl groups.
Uniqueness
{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of a phenyl group, diiodo substitution, and three trimethylsilyl groups. This unique structure imparts specific reactivity and properties that are not observed in simpler compounds like phenylsilane or trimethylsilyl chloride. The presence of iodine atoms makes it particularly useful in substitution reactions, while the trimethylsilyl groups enhance its stability and solubility in organic solvents.
Propriétés
Numéro CAS |
75405-19-5 |
|---|---|
Formule moléculaire |
C16H32I2Si4 |
Poids moléculaire |
590.57 g/mol |
Nom IUPAC |
diiodo-phenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C16H32I2Si4/c1-19(2,3)16(20(4,5)6,21(7,8)9)22(17,18)15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clé InChI |
KVRSKAOQXAXIGP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


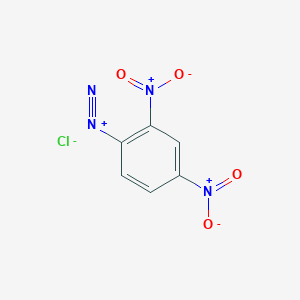
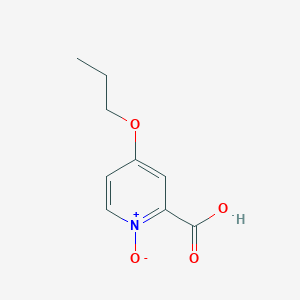
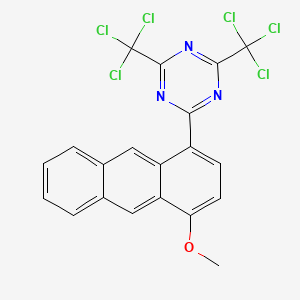
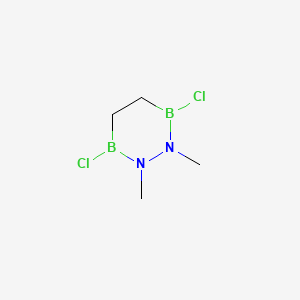

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)
![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

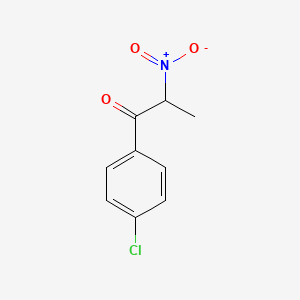
![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)


